3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine
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Overview
Description
3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that belongs to the class of azepines. This compound is characterized by a fused ring system that includes a pyridine ring and an azepine ring, with a methoxy group attached to the third carbon atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted pyridine derivative with an appropriate azepine precursor. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-2-methoxy-5H-pyrido[2,3-b]indole
- 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochloride
Uniqueness
3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring structure and the presence of a methoxy group at the third carbon atom. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
1393552-15-2 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-5-9-6-11-4-2-3-8(9)7-12-10/h5,7,11H,2-4,6H2,1H3 |
InChI Key |
XUGJPDDNLVWRFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCCNCC2=C1 |
Origin of Product |
United States |
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